molecular formula C18H22FN3O B607035 Decarboxy Enrofloxacin CAS No. 131775-99-0

Decarboxy Enrofloxacin

Cat. No. B607035
CAS RN: 131775-99-0
M. Wt: 315.39
InChI Key: MHZWALDGPXSPGF-UHFFFAOYSA-N
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Description

Decarboxy Enrofloxacin is an impurity reference material of Enrofloxacin . Enrofloxacin is an antibiotic agent from the fluoroquinolone family . It reveals strong antibiotic activity against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

Enrofloxacin is synthesized from nalidixic acid . To improve the solubility of enrofloxacin, the enrofloxacin mesylate (EM) was obtained by a chemical synthesis method .


Molecular Structure Analysis

The molecular formula of this compound is C18H22FN3O . It has a molecular weight of 315.39 . The structure contains 48 bonds in total; 26 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 aromatic tertiary amines .


Chemical Reactions Analysis

Enrofloxacin degradation has been studied using nanometer zero-valent copper (nZVC) as the catalyst . At higher reaction temperatures, higher degradation efficiency occurred .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.39 . The elemental composition is C, 68.55; H, 7.03; F, 6.02; N, 13.32; O, 5.07 .

Scientific Research Applications

1. Environmental Degradation

Enrofloxacin, a fluoroquinolone antibiotic, poses serious threats to human and livestock health due to its increased levels in aquatic environments. Research has explored its degradation in water using a gas–liquid nanosecond pulsed dielectric barrier discharge (nsp-DBD) plasma reactor, showing complete degradation with high-energy yield, suggesting this method as a cost-effective technology for remediating antibiotic-polluted water systems (Aggelopoulos et al., 2020).

2. Veterinary Medicine Applications

In veterinary medicine, enrofloxacin's bitter taste limits its clinical applications. A study developed double-coated taste-masking microparticles of enrofloxacin, significantly improving its palatability for veterinary use, indicating potential for more dosage forms for this drug (Liu et al., 2017).

3. Aquaculture Usage

4. Biological Response Studies

Studies on Escherichia coli have shown that exposure to enrofloxacin results in differential protein expression. These findings indicate physiological basis and background for resistance to enrofloxacin, providing insights into bacterial resistance mechanisms (Qi et al., 2013).

5. Formulation Improvements

Research on improving enrofloxacin formulations includes developing polyvinylpyrrolidone oral films to enhance its solubility and bioavailability. These films demonstrated improved water uptake and showed promise for respiratory infections treatment in animals (Kumar et al., 2014).

6. Ecotoxicological Studies

The ecotoxicity of enrofloxacin and its removal by microalgal species and their consortium have been investigated. This study showed the potential of microalgae in removing enrofloxacin from aquatic environments, highlighting the environmental impact of this antibiotic (Xiong et al., 2017).

Mechanism of Action

Target of Action

Decarboxy Enrofloxacin, a derivative of Enrofloxacin, is likely to share similar targets with its parent compound. Enrofloxacin is known to target bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for controlling the supercoiling of bacterial DNA during replication . By inhibiting these enzymes, Enrofloxacin prevents bacterial DNA replication, thereby inhibiting bacterial growth .

Mode of Action

Enrofloxacin binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding leads to conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . As a result, the bacterial cell cannot replicate its DNA, which inhibits cell division and leads to cell death .

Biochemical Pathways

It’s known that enrofloxacin and its derivatives interfere with the dna replication process in bacteria . This interference disrupts the normal cellular functions of the bacteria, leading to cell death

Pharmacokinetics

Studies on enrofloxacin have shown that it is rapidly absorbed and extensively distributed in animal tissues through systemic circulation . The elimination half-lives from various tissues were found to be between 104 and 310 hours

Result of Action

The primary result of Enrofloxacin’s action is the inhibition of bacterial growth. By binding to and inhibiting the function of DNA gyrase and topoisomerase IV, Enrofloxacin prevents bacterial DNA replication . This leads to cell death and the eventual reduction of the bacterial population

Action Environment

The action of Enrofloxacin can be influenced by various environmental factors. For instance, the presence of certain inorganic anions can affect the degradation of Enrofloxacin . Additionally, Enrofloxacin is stable in various natural environments with a half-life as long as 3–9 years . This stability can have implications for its action, efficacy, and potential environmental impact. The influence of environmental factors on the action of this compound requires further investigation.

Safety and Hazards

Decarboxy Enrofloxacin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research on enrofloxacin should include a search for new strategies that will reduce the toxicity of this antibiotic, as well as allow its safer and more efficient degradation . Molecular mechanisms of enrofloxacin-mediated toxic effects on animal and human cells should be determined to make such a search effective .

Biochemical Analysis

Biochemical Properties

Decarboxy Enrofloxacin plays a significant role in biochemical reactions due to its ability to inhibit bacterial DNA synthesis. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription . The compound binds to these enzymes, preventing them from performing their functions, leading to bacterial cell death. Additionally, this compound interacts with various proteins and biomolecules involved in bacterial cell wall synthesis and repair, further enhancing its antibacterial efficacy .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In eukaryotic cells, this compound has been shown to induce cytotoxic and genotoxic effects, particularly in somatic cells such as peripheral lymphocytes and cumulus cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism, often resulting in altered cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death . Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products may influence its long-term effects on cellular function . Studies have shown that this compound can maintain its antibacterial activity for extended periods, but prolonged exposure may lead to the development of bacterial resistance . Additionally, the compound’s stability and degradation rates can vary depending on environmental factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including gastrointestinal disturbances, liver and kidney damage, and alterations in the gut microbiota . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at excessively high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and transformation by microorganisms . The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . Additionally, this compound affects metabolic flux and metabolite levels, particularly in pathways related to DNA synthesis and repair . The compound’s metabolites, such as ciprofloxacin, also contribute to its overall antibacterial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells . The compound’s activity is influenced by its ability to penetrate cellular compartments and interact with target enzymes . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its antibacterial efficacy . Additionally, the compound’s localization within eukaryotic cells can affect its cytotoxic and genotoxic effects .

properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWALDGPXSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157205
Record name Decarboxy enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131775-99-0
Record name Decarboxy enrofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXY ENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.